5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxadiazole ring, which is a five-membered ring containing nitrogen and oxygen atoms, and is characterized by the presence of a chloromethyl group and a phenoxyphenyl substituent. Its molecular formula is CHClNO, and it has been studied for its biological activities, particularly in medicinal chemistry and materials science.
The compound can be synthesized through various methods that involve cyclization reactions of suitable precursors. Its synthesis often utilizes chloromethylating agents and requires specific reaction conditions to achieve high yields and purity.
5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole belongs to the class of oxadiazoles, which are known for their diverse biological activities and potential applications in drug development. It is classified as a heterocyclic aromatic compound due to the presence of both carbon and nitrogen in its ring structure.
The synthesis of 5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 2-phenoxybenzohydrazide with chloroacetyl chloride. This reaction is carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane at low temperatures to facilitate the formation of the oxadiazole ring.
The molecular structure of 5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole consists of an oxadiazole ring fused with a phenoxyphenyl group. The chloromethyl substituent enhances its reactivity.
5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole can undergo several chemical reactions:
These reactions can be facilitated under controlled conditions to ensure selectivity and yield. For example, nucleophilic substitution may require specific solvents and bases to optimize reaction rates.
The mechanism of action for 5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole is largely dependent on its application:
In biological contexts, this compound may interact with various molecular targets including enzymes or receptors. The chloromethyl group acts as an electrophile that can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity.
Research indicates that compounds with similar structures exhibit antimicrobial properties by disrupting microbial cell walls or inhibiting essential enzymatic functions.
The chemical stability of 5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole allows it to be utilized in various chemical reactions without significant degradation. Its reactivity profile is influenced by the presence of both electron-withdrawing (chloromethyl) and electron-donating (phenoxy) groups.
Relevant analyses include:
5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole has diverse applications across several scientific fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as "azoxime" or "furo[ab]diazole" [5] [6]. Despite its early discovery, significant pharmacological interest emerged only in the mid-20th century, catalyzed by the identification of the 1,2,4-oxadiazole ring as a bioactive scaffold. The inaugural therapeutic application materialized in the 1960s with Oxolamine, a cough suppressant leveraging the ring’s anti-inflammatory properties [5] [6]. Subsequent decades witnessed accelerated diversification, yielding drugs like the vasodilator Butalamine (1970s), the anxiolytic Fasiplon (1990s), and the antiviral Pleconaril (2000s). The 2010s marked a milestone with Ataluren, a 1,2,4-oxadiazole-containing drug approved for Duchenne muscular dystrophy, validating the scaffold’s utility in addressing genetically linked disorders [5] [6]. Natural product isolation further expanded relevance; the 2011 discovery of Phidianidines A/B from marine mollusks revealed cytotoxic 1,2,4-oxadiazoles targeting protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptors [5] [6].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial characterization as "azoxime" |
1960s | Introduction of Oxolamine | First therapeutic agent (cough suppressant) |
1970s | Development of Butalamine | Vasodilator application |
1990s | Synthesis of Fasiplon | Non-benzodiazepine anxiolytic |
2000s | Approval of Pleconaril | Antiviral agent targeting picornaviruses |
2010s | Discovery of Phidianidine A/B | Natural products with cytotoxic activity |
2014 | FDA approval of Ataluren | Treatment of nonsense mutation Duchenne muscular dystrophy |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, primarily due to its metabolic stability and hydrogen-bonding capabilities. This equivalence arises from:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Functional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis by esterases/proteases) | High | Extended half-life; reduced dosing frequency |
Dipole moment | ∼3.5–4.0 D | ∼4.5 D | Improved target affinity |
Hydrogen-bonding capacity | Acceptor/donor (amide NH) | Dual acceptor (O1, N2) | Versatile receptor engagement |
pKa | ∼15–20 (amide NH) | ∼8–10 (protonated forms) | Tunable solubility and membrane permeability |
The compound 5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole (CAS: 1956324-24-5; C₁₅H₁₁ClN₂O₂; MW: 286.71 g/mol) integrates three pharmacophoric elements with synergistic functionalities [2]:
Conformational analysis reveals that the 2-phenoxyphenyl moiety’s twist optimizes binding to the benzodiazepine site of GABAA receptors. Docking studies show the phenoxy oxygen forms H-bonds with Thr206/Thr142 residues (ΔG = −11.39 kcal/mol), while the chloromethyl group orients toward solvent-exposed regions, enabling derivatization without disrupting core binding [8].
Table 3: Conformational and Electronic Properties of Key Substituents
Structural Element | Property | Functional Role |
---|---|---|
1,2,4-Oxadiazole ring | Planar; dipole moment = 4.5 D | Hydrogen-bond acceptor; electron-withdrawing effect |
2-Phenoxyphenyl at C3 | Dihedral angle: 65°–75° | Hydrophobic pocket occupancy; π-π stacking |
Chloromethyl at C5 | σₚ (Cl) = 0.23; bond length (C-Cl) = 1.79 Å | Electrophilic center for derivatization |
Overall molecular topology | Ellipsoidal volume: 320 ų | Complementary fit to BZD receptor L2/L3 pockets |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0